molecular formula C11H13BrN2O2 B14506848 5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine CAS No. 62899-10-9

5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine

Cat. No.: B14506848
CAS No.: 62899-10-9
M. Wt: 285.14 g/mol
InChI Key: KUEBWMFUNCVEDT-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with bromine, methyl, and allyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine typically involves the bromination of 4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The allyloxy groups can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used under mild conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidine derivatives.

    Oxidation Reactions: Products include epoxides and other oxidized derivatives.

    Reduction Reactions: Products include dihydropyrimidine derivatives.

Scientific Research Applications

5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and allyloxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,4-bis(methylthio)pyrimidine
  • 5-Bromo-2-hydroxy-4-methylpyridine
  • 5-Bromo-4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Uniqueness

5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine is unique due to the presence of both bromine and allyloxy groups, which confer distinct chemical reactivity and biological activity. This combination of substituents is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

CAS No.

62899-10-9

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

5-bromo-4-methyl-2,6-bis(prop-2-enoxy)pyrimidine

InChI

InChI=1S/C11H13BrN2O2/c1-4-6-15-10-9(12)8(3)13-11(14-10)16-7-5-2/h4-5H,1-2,6-7H2,3H3

InChI Key

KUEBWMFUNCVEDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)OCC=C)OCC=C)Br

Origin of Product

United States

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